molecular formula C7H4BrClO2 B1282025 4-Bromo-3-chlorobenzoic acid CAS No. 25118-59-6

4-Bromo-3-chlorobenzoic acid

Cat. No. B1282025
CAS RN: 25118-59-6
M. Wt: 235.46 g/mol
InChI Key: PSKJIHDVFDVNBU-UHFFFAOYSA-N
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Patent
US08865726B2

Procedure details

To a suspension of 4-bromo-3-chlorobenzoic acid (2.00 g, 8.49 mmol) in toluene (10 mL) at ambient temperature was added thionyl chloride (1.85 mL, 25.4 mmol). The reaction mixture was heated at reflux for 20.5 hours, then distilled for 1 hour, collecting 9 mL of distillate. Toluene (10 mL) was added and the reaction was distilled for 30 minutes, collecting 10 mL of distillate. The reaction mixture was cooled to ambient temperature resulting in a suspension. Toluene (10 mL) saturated with ammonia gas was added to the reaction mixture followed by bubbling ammonia gas through the reaction for 10 minutes. The reaction was stirred at ambient temperature for 1 hour. Heptane (10 mL) was added, and the reaction stirred at ambient temperature for 15 minutes, then 0° C. for 1 hour. The solids were collected by vacuum filtration, rinsed with excess heptane, and dried to afford 4-bromo-3-chlorobenzamide (2.327 g, 116.8%) as a white solid which was carried on without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[Cl:11].S(Cl)(Cl)=O.[NH3:16].CCCCCCC>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:16])=[O:7])=[CH:4][C:3]=1[Cl:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.85 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20.5 hours
Duration
20.5 h
DISTILLATION
Type
DISTILLATION
Details
distilled for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
collecting 9 mL of distillate
ADDITION
Type
ADDITION
Details
Toluene (10 mL) was added
DISTILLATION
Type
DISTILLATION
Details
the reaction was distilled for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
collecting 10 mL of distillate
CUSTOM
Type
CUSTOM
Details
resulting in a suspension
CUSTOM
Type
CUSTOM
Details
by bubbling ammonia gas
CUSTOM
Type
CUSTOM
Details
through the reaction for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction stirred at ambient temperature for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with excess heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)N)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.327 g
YIELD: PERCENTYIELD 116.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.